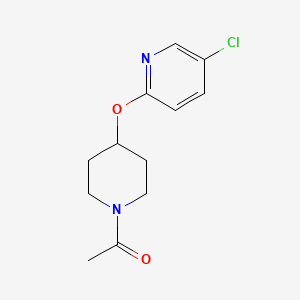

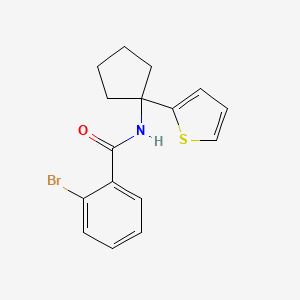

![molecular formula C17H12F3NO3 B2939506 N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 2034341-77-8](/img/structure/B2939506.png)

N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H12F3NO3 and its molecular weight is 335.282. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic Activity

Research into benzamides, particularly those with trifluoroethoxy ring substituents, has demonstrated their potential in the development of antiarrhythmic agents. These studies have shown that compounds with these structures can be synthesized and evaluated for their effectiveness in models of oral antiarrhythmic activity. Variations in the heterocyclic ring and the basicity of the amine nitrogen in the compounds significantly influence their antiarrhythmic properties, leading to the identification of potent molecules like flecainide acetate for clinical trials (Banitt et al., 1977).

Supramolecular Chemistry

The structural features of benzamide derivatives facilitate novel supramolecular packing motifs. For instance, N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates the ability of aryl rings to self-assemble into π-stacks surrounded by triple helical networks of hydrogen bonds, suggesting new organizational modes for columnar liquid crystals (Lightfoot et al., 1999).

Synthetic Methodologies

In synthetic chemistry, benzamide compounds have been utilized in methodologies such as the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. This process highlights the broad applicability of such fluorination protocols in medicinal chemistry and synthesis, showcasing the conversion of triflamide into a wide range of functional groups (Wang et al., 2009).

Histone Deacetylase Inhibition

One of the benzamide derivatives, MS-27-275, has shown marked in vivo antitumor activity through the inhibition of histone deacetylase (HDA). This compound induced hyperacetylation of nuclear histones and demonstrated significant efficacy against various tumor cell lines and tumor lines implanted into nude mice, suggesting its potential as a novel chemotherapeutic agent (Saito et al., 1999).

Covalent Organic Frameworks

Benzamide-based building blocks have been used to construct covalent organic frameworks (COFs) with amide active sites, demonstrating efficiency as catalysts for Knoevenagel condensation. This research provides insights into the design of new materials for heterogeneous catalysis, leveraging the strong hydrogen bonding capabilities of benzamide derivatives (Li et al., 2019).

Properties

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3/c18-17(19,20)14-4-2-1-3-13(14)16(22)21-9-12-5-6-15(24-12)11-7-8-23-10-11/h1-8,10H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKERNESOFDIMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-hydroxy-3,5-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2939424.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2939426.png)

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)

![N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2939438.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2939439.png)

![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2939443.png)

![4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide](/img/structure/B2939445.png)